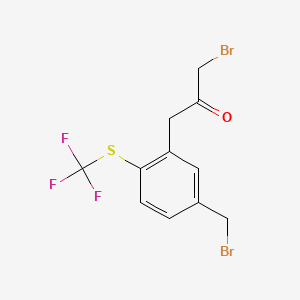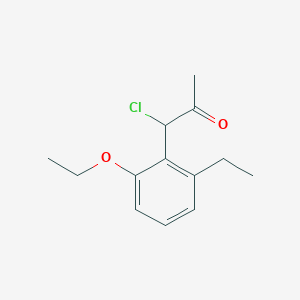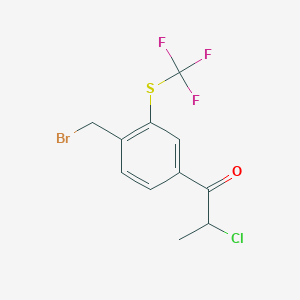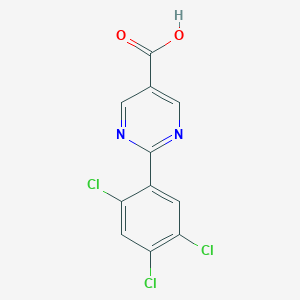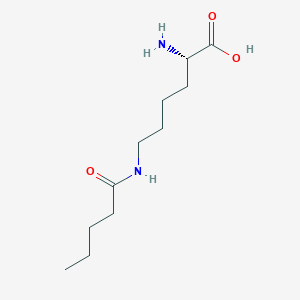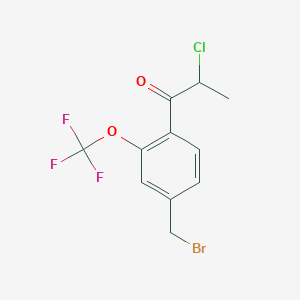
Tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a tert-butyl group, an aminoethoxy side chain, and a dihydroisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of the Aminoethoxy Side Chain: The aminoethoxy side chain can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the isoquinoline core is replaced by the aminoethoxy group.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the isoquinoline core.
Substitution: Nucleophilic substitution reactions can occur at the aminoethoxy side chain, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted aminoethoxy derivatives.
Applications De Recherche Scientifique
Tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various biological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of isoquinoline derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoquinoline core can bind to active sites of enzymes, potentially inhibiting their activity. The aminoethoxy side chain may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 8-(2-hydroxyethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a hydroxyethoxy side chain instead of an aminoethoxy side chain.
Tert-butyl 8-(2-methoxyethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a methoxyethoxy side chain.
Uniqueness
Tert-butyl 8-(2-aminoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the aminoethoxy side chain, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and solubility compared to similar compounds with different side chains.
Propriétés
Formule moléculaire |
C16H24N2O3 |
|---|---|
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
tert-butyl 8-(2-aminoethoxy)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-7-12-5-4-6-14(13(12)11-18)20-10-8-17/h4-6H,7-11,17H2,1-3H3 |
Clé InChI |
IQUQRQSCTMFDMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



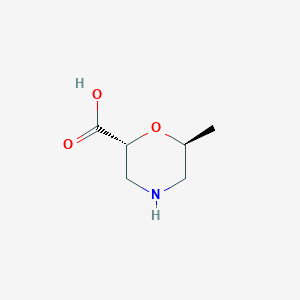
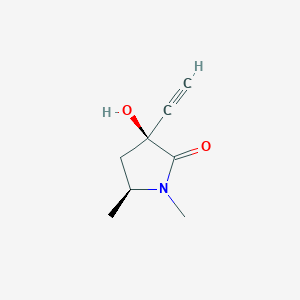
![3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)

![Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14040855.png)
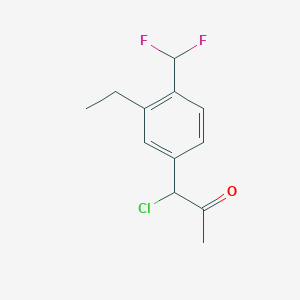
![carbanide;cobalt(3+);3-[2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-methylidene-oxido-λ5-phosphanyl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide](/img/structure/B14040858.png)
